molecular formula C18H21NO2 B5284371 N-[1-(3-methoxyphenyl)ethyl]-3-phenylpropanamide

N-[1-(3-methoxyphenyl)ethyl]-3-phenylpropanamide

Cat. No.: B5284371
M. Wt: 283.4 g/mol
InChI Key: UGLPGXQIQDJKPK-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)ethyl]-3-phenylpropanamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, an ethyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)ethyl]-3-phenylpropanamide typically involves the reaction of 3-methoxyacetophenone with phenylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The methoxy group and phenyl rings may facilitate binding to enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methoxyphenyl)ethyl]-3-phenylpropanamide
  • N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide
  • N-[1-(2-methoxyphenyl)ethyl]-3-phenylpropanamide

Uniqueness

This compound is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups may result in distinct interactions with molecular targets, differentiating it from similar compounds.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(16-9-6-10-17(13-16)21-2)19-18(20)12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLPGXQIQDJKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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